

Validating the Neuroprotective Potential of USP30-I-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	USP30-I-1				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ubiquitin-specific protease 30 (USP30) inhibitor, **USP30-I-1**, and its potential neuroprotective effects. USP30 is a deubiquitinating enzyme that acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria. Its inhibition is a promising therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[1][2][3][4][5][6][7] This document summarizes available data on **USP30-I-1**, compares it with other known USP30 inhibitors, and provides detailed experimental protocols for assessing neuroprotective efficacy.

Executive Summary

USP30-I-1 is a potent and highly selective covalent inhibitor of USP30.[8] While direct quantitative data on its neuroprotective effects in cellular or animal models is not yet extensively published, its mechanism of action, by enhancing mitophagy, strongly suggests a neuroprotective potential.[1][2][3][6][7] This guide compiles the available biochemical data for **USP30-I-1** and contrasts it with the experimentally validated neuroprotective effects of other USP30 inhibitors, such as MF-094 and Compound 39.

Data Presentation: Comparison of USP30 Inhibitors

The following tables summarize the key performance indicators of **USP30-I-1** and other relevant USP30 inhibitors.



Table 1: Biochemical Potency and Selectivity of USP30 Inhibitors

Compound	Туре	IC50 (in vitro)	IC50 (cellular)	Selectivity	Reference
USP30-I-1	Covalent	~4 nM	94 nM (SH- SY5Y cells)	High against 40 other DUBs	[8]
MF-094	Non-covalent	Not specified	180 nM (in neurons)	Selective	[9][10]
Compound 39	Non-covalent	~20 nM	Not specified	High	[1][11]
MTX115325	Not specified	Not specified	Not specified	Brain- penetrant and selective	[4][6][12]

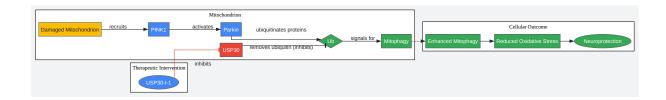
Table 2: Neuroprotective Effects of USP30 Inhibitors (Data for **USP30-I-1** is inferred)

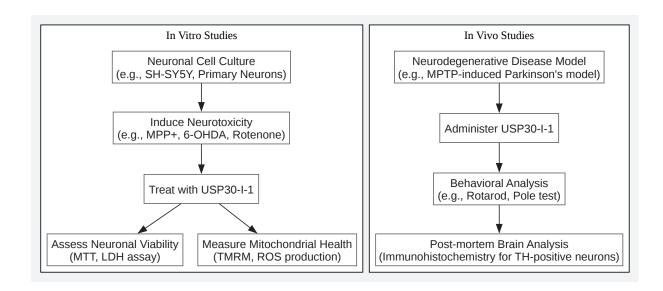


Compound	Model System	Assay	Results	Reference
USP30-I-1	Inferred from mechanism	Neuronal viability, Mitochondrial health	Expected to increase neuronal survival and improve mitochondrial function by enhancing mitophagy.	[8]
MF-094	In vitro (hemoglobin- stimulated neurons) & In vivo (subarachnoid hemorrhage model)	Cell viability, Apoptosis, Neurological score	Increased neuronal viability, reduced apoptosis, and improved neurological outcomes.	[2][9][10]
Compound 39	In vitro (SH- SY5Y neuronal cultures)	Mitophagy assay	Increased mitophagy.	[11]
MTX115325	In vivo (Parkinson's disease mouse model)	Dopaminergic neuron count, Striatal dopamine levels	Prevented dopaminergic neuronal loss and preserved striatal dopamine.	[4][6][12]
USP30 Knockdown	In vivo (Paraquat- induced toxicity in flies)	Dopamine levels, Motor function, Survival	Enhanced dopamine levels, improved motor function, and increased survival.	[1]

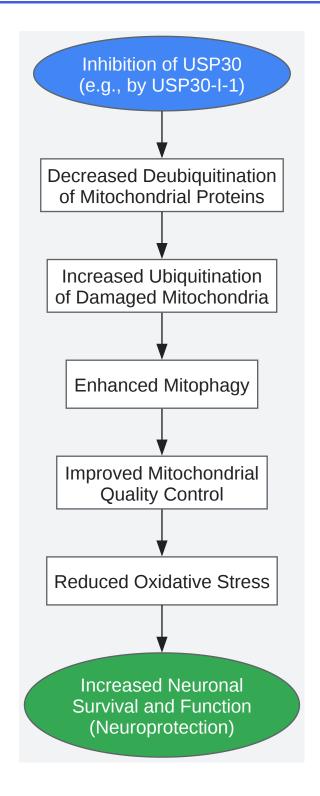


Mandatory Visualizations Signaling Pathway of USP30 in Mitophagy and Neuroprotection









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